(R)-(+)-2-Bromopropionic acid

Catalog No.
S1540089
CAS No.
10009-70-8
M.F
C3H5BrO2
M. Wt
152.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-2-Bromopropionic acid

CAS Number

10009-70-8

Product Name

(R)-(+)-2-Bromopropionic acid

IUPAC Name

(2R)-2-bromopropanoic acid

Molecular Formula

C3H5BrO2

Molecular Weight

152.97 g/mol

InChI

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1

InChI Key

MONMFXREYOKQTI-UWTATZPHSA-N

SMILES

CC(C(=O)O)Br

Canonical SMILES

CC(C(=O)O)Br

Isomeric SMILES

C[C@H](C(=O)O)Br

The exact mass of the compound (R)-(+)-2-Bromopropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(+)-2-Bromopropionic acid (CAS 10009-70-8) is an enantiopure, halogenated aliphatic carboxylic acid widely procured as a foundational chiral building block in organic synthesis. Featuring a highly reactive alpha-bromo leaving group adjacent to a strictly defined (R)-stereocenter, it is primarily utilized for stereospecific nucleophilic substitution (SN2) reactions. These reactions typically proceed with complete inversion of configuration, allowing chemists to reliably install (S)-configured stereocenters (or (R)-centers, depending on nucleophile priority) into complex target molecules. Its primary industrial value lies in its ability to transfer chirality directly into active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialized peptide auxiliaries without the need for inefficient downstream chiral resolution [1].

Substituting (R)-(+)-2-Bromopropionic acid with its racemic counterpart (CAS 598-72-1) or cheaper achiral analogs fundamentally breaks the asymmetric synthesis pipeline. Using a racemate requires the implementation of late-stage chiral resolution—a notoriously inefficient process that caps theoretical yields at 50% and introduces intensive separation overhead, such as repeated crystallizations or simulated moving bed (SMB) chromatography. Furthermore, regulatory bodies now strictly scrutinize enantiomeric purity; using generic alternatives lacking credible enantiomeric excess (ee) validation leads to complex HPLC trace validation failures and batch rejections. For applications requiring specific biological activity, such as 'P'-designated herbicides or single-enantiomer drugs, the exact (R)-configuration is non-negotiable to prevent the introduction of inactive or toxic isomeric ballast[1].

Elimination of Downstream Chiral Resolution Losses

Procuring enantiopure (R)-(+)-2-Bromopropionic acid allows for the direct synthesis of single-enantiomer products via stereospecific SN2 pathways. When compared to starting with racemic 2-bromopropionic acid, the chiral pool approach fundamentally alters the process mass intensity. Racemic starting materials necessitate downstream chiral resolution, which mathematically limits the maximum theoretical yield of the desired enantiomer to 50% (often 30-40% in practice). In contrast, utilizing the strictly (R)-enantiomer enables near-quantitative chiral transfer (often >95% ee), effectively doubling the theoretical throughput per mole of starting material and eliminating the need for costly resolution unit operations [1].

Evidence DimensionMaximum theoretical yield of single-enantiomer product
Target Compound Data~100% (chiral pool preservation)
Comparator Or BaselineRacemic 2-bromopropionic acid (≤50% due to resolution limits)
Quantified Difference2x increase in theoretical material efficiency
ConditionsStandard industrial SN2 alkylation vs. classical resolution workflows

Eliminates the need for costly and wasteful downstream chiral resolution steps, directly doubling the theoretical material efficiency of the synthesis.

Essential Precursor for High-Efficacy Aryloxyphenoxypropionate Herbicides

In the synthesis of aryloxyphenoxypropionate herbicides like Haloxyfop-P, biological activity is strictly dependent on stereochemistry, with only the (R)-isomer possessing significant ACCase-inhibiting herbicidal activity. The commercial production of these 'P' variants relies on chiral alkylating agents, specifically (R)-2-bromopropionic acid (or its esters), to introduce the stereocenter via etherification. Formulations derived from the racemic precursor contain 50% inactive isomeric load, which dilutes efficacy and increases environmental chemical burden. By utilizing the enantiopure (R)-precursor, manufacturers achieve high optical purity in the final product, effectively doubling the weight-for-weight herbicidal efficacy compared to racemic legacy formulations[1].

Evidence DimensionActive isomer content in final formulation
Target Compound Data>95% active (P)-isomer
Comparator Or BaselineRacemic 2-bromopropionic acid (50% active isomer)
Quantified Difference100% increase in specific herbicidal activity per kg of formulated product
ConditionsIndustrial etherification to form pyridyloxy/aryloxy linkages

Regulatory and environmental pressures mandate the use of enantiopure active ingredients; procuring the exact chiral precursor is mandatory for 'P'-designated agrochemicals.

Superior Leaving Group Kinetics in Auxiliary-Mediated Peptide Ligation

(R)-2-Bromopropionic acid is utilized to synthesize alpha-bromo symmetric anhydrides for the N-terminal modification of peptides, a critical step in auxiliary-mediated ligation. Compared to using chlorinated analogs (e.g., 2-chloropropionic acid), the alpha-bromo acid provides superior leaving group kinetics. During solid-phase peptide synthesis (SPPS), the bromide allows for the quantitative addition of auxiliaries (such as Dmb and Tmb) to N-terminal amino acids under mild conditions. This enhanced reactivity minimizes the reaction time and avoids the harsher conditions required by poorer leaving groups, thereby preventing racemization at the adjacent stereocenters and ensuring high-fidelity chiral transfer [1].

Evidence DimensionNucleophilic displacement efficiency
Target Compound DataQuantitative auxiliary addition under mild conditions
Comparator Or BaselineChloropropionic acid analogs (require harsher conditions, risking racemization)
Quantified DifferenceHigher conversion rates with preserved enantiomeric excess
ConditionsSolid-phase peptide synthesis (SPPS) N-terminal modification in CH2Cl2

Ensures high-fidelity chiral transfer in complex biomolecule synthesis where downstream purification of diastereomers is prohibitively difficult.

Commercial Synthesis of 'P'-Designated Agrochemicals

Directly downstream of its role as a stereospecific alkylating agent, this compound is the mandatory starting material for synthesizing enantiopure aryloxyphenoxypropionate herbicides (e.g., Haloxyfop-P, Fluazifop-P, and Mecoprop-P). It ensures the final formulation contains only the biologically active isomer, meeting modern environmental regulations for reduced chemical load [1].

Chiral Pool Synthesis of Active Pharmaceutical Ingredients (APIs)

Utilized in the pharmaceutical industry to synthesize single-enantiomer drugs (such as specific NSAIDs like Naproxen derivatives) where a specific stereocenter is required. The predictable SN2 inversion allows manufacturers to bypass wasteful racemic resolution steps, ensuring high enantiomeric excess (ee) that meets strict regulatory scrutiny[2].

N-Terminal Modification in Advanced Peptide Ligation

Employed in specialized biochemical synthesis to create alpha-bromo symmetric anhydrides. These are used to quantitatively attach removable acyl transfer auxiliaries to unprotected peptides, enabling the synthesis of large proteins under nonidealized conditions where standard cysteine-based native chemical ligation is not possible [3].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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